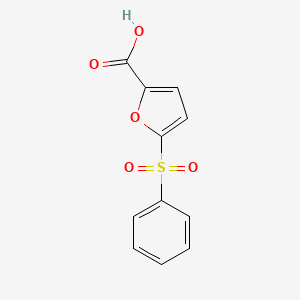

5-(benzenesulfonyl)furan-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(benzenesulfonyl)furan-2-carboxylic Acid, also known as BFCA, is an organic compound with a molecular formula of C12H8O5S . It is a powder at room temperature .

Synthesis Analysis

The synthesis of furan platform chemicals (FPCs) like 5-(benzenesulfonyl)furan-2-carboxylic Acid has been a topic of research. The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . There are also methods for the synthesis of chiral furans .Molecular Structure Analysis

The molecular structure of 5-(benzenesulfonyl)furan-2-carboxylic Acid is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The molecular weight is 379.372 .Chemical Reactions Analysis

The types of reactions applicable to FPCs have been studied . During hydrothermal oxidation, HMF is initially oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-frantic acid (HMFCA), which is further converted to 5-formyl-2-furan carboxylic acid (FFCA) and FDCA under aerobic conditions .Physical And Chemical Properties Analysis

5-(benzenesulfonyl)furan-2-carboxylic Acid is a powder at room temperature . The melting point is 159-160 . Furan compounds are known to be only slightly soluble in water, but dissolve in most organic solvents .Wissenschaftliche Forschungsanwendungen

Hypolipidemic Agents

Research into fatty acid-like compounds, such as 5-(tetradecyloxy)-2-furancarboxylic acid, has shown that they can lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and liver fat content, representing a new class of hypolipidemic agents. These compounds are effective in rats and monkeys, highlighting their potential in managing lipid disorders (Parker et al., 1977).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, novel methods have been developed to construct benzo[b]furan-3-carboxylic acids via Pd(II)-mediated cascade carboxylative annulation. This process forms three new bonds in one step and is supported by observations of unusual side reactions and (18)O-labeling studies, indicating a complex mechanism (Liao et al., 2005).

Biobased Building Blocks

Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), are promising biobased building blocks in the pharmaceutical and polymer industries. A dual-enzyme cascade system has been developed for the controlled synthesis of these compounds from 5-hydroxymethylfurfural (HMF), showcasing a sustainable approach to synthesizing valuable chemical intermediates (Jia et al., 2019).

Enzyme-Catalyzed Oxidation

The enzyme-catalyzed oxidation of HMF to FDCA is a notable development, utilizing an FAD-dependent enzyme active towards HMF and related compounds. This biocatalytic approach offers a high-yield, ambient-temperature process for producing FDCA, a biobased platform chemical for polymer production (Dijkman et al., 2014).

Palladium-Catalyzed Arylation

The palladium-catalyzed desulfitative arylation of furan derivatives with benzenesulfonyl chlorides demonstrates a regioselective approach to synthesizing functionalized 5-arylfurans. This reaction tolerates a wide range of substituents, offering a versatile method for creating diverse furan-based compounds (Beladhria et al., 2014).

Safety And Hazards

5-(benzenesulfonyl)furan-2-carboxylic Acid is considered hazardous. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The future of furan platform chemicals like 5-(benzenesulfonyl)furan-2-carboxylic Acid lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCIQFHQQLLQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzenesulfonyl)furan-2-carboxylic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)

![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)

![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)

![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)

![5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2559502.png)

![ethyl 5-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2559504.png)